molecular formula C37H56O16 B12103648 (6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione

(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione

Cat. No.: B12103648
M. Wt: 756.8 g/mol
InChI Key: XCXHGNCWYSPSQN-RBPRBBOISA-N
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Description

The compound (6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and oxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the oxane ring and the introduction of hydroxyl and methoxy groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxane ring can be reduced to form simpler alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the oxane ring can yield simpler alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The oxane ring structure provides stability and specificity in these interactions.

Properties

Molecular Formula

C37H56O16

Molecular Weight

756.8 g/mol

IUPAC Name

(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione

InChI

InChI=1S/C37H56O16/c1-17-10-13-26(39)48-20(4)23(16-46-33-31(45-9)30(44-8)27(40)21(5)49-33)29-24(51-29)11-12-25(38)36(7,43)14-18(2)28(17)52-34-32(41)37(15-19(3)47-34)22(6)50-35(42)53-37/h10-13,17-24,27-34,40-41,43H,14-16H2,1-9H3/b12-11-,13-10-

InChI Key

XCXHGNCWYSPSQN-RBPRBBOISA-N

Isomeric SMILES

CC1CC(C(=O)/C=C\C2C(O2)C(C(OC(=O)/C=C\C(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)(C)O

Canonical SMILES

CC1CC(C(=O)C=CC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)(C)O

Origin of Product

United States

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